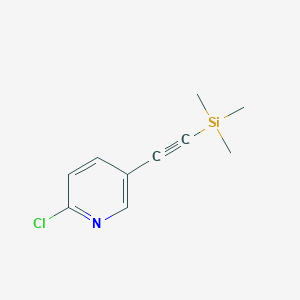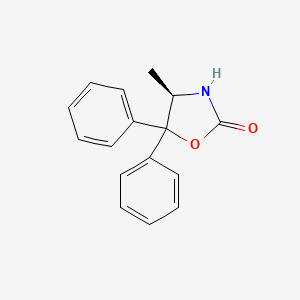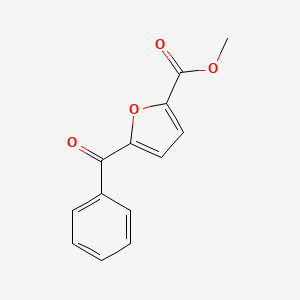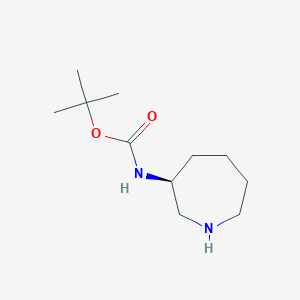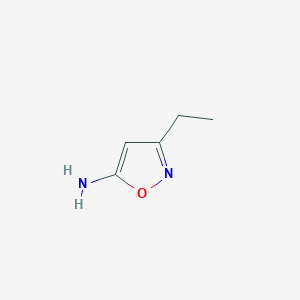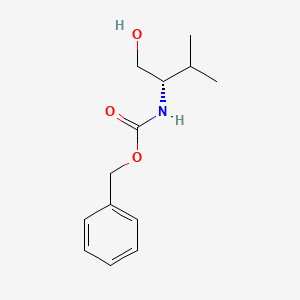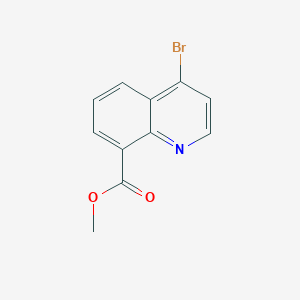
4-溴喹啉-8-甲酸甲酯
描述
“Methyl 4-bromoquinoline-8-carboxylate” is a chemical compound with the CAS Number: 132664-48-3 . It has a molecular weight of 266.09 and its IUPAC name is methyl 4-bromo-8-quinolinecarboxylate .
Synthesis Analysis
The synthesis of this compound involves various reactions. For instance, it can be synthesized using sodium azide in dimethyl sulfoxide for 5 hours at ambient temperature . Other methods include using phosphorus tribromide in N,N-dimethyl-formamide at 80°C for 2 hours , or with N-Bromosuccinimide and triphenylphosphine in chloroform and acetonitrile for 0.5 hours with heating .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromoquinoline-8-carboxylate” is represented by the linear formula C11H8BrNO2 . The InChI code for this compound is 1S/C11H8BrNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3 .
Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-bromoquinoline-8-carboxylate” are diverse. For instance, it can undergo reactions with sodium azide, phosphorus tribromide, and N-Bromosuccinimide . The yields of these reactions vary, with some reaching up to 94% .
Physical And Chemical Properties Analysis
“Methyl 4-bromoquinoline-8-carboxylate” is a solid compound . It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2 and CYP2C19 . Its Log Po/w values range from 2.32 to 2.96, indicating its lipophilicity . It is soluble in water, with solubility values ranging from 0.00622 mg/ml to 0.165 mg/ml .
科学研究应用
-
Scientific Field: Organic Chemistry
- Application Summary : Methyl 4-bromoquinoline-8-carboxylate is a chemical compound with the molecular formula C11H8BrNO2 . It is often used as a reagent in various scientific experiments.
- Methods of Application : This compound is typically used as a starting material in the synthesis of various biologically active compounds. The specific methods of application or experimental procedures would depend on the nature of the experiment being conducted.
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific experiment. For example, it can be used to synthesize antitumor agents and antimalarial drugs.
-
Scientific Field: Biochemistry
- Application Summary : Coordinative compounds based on unsaturated carboxylates, such as Methyl 4-bromoquinoline-8-carboxylate, have versatile biological applications .
- Methods of Application : These compounds are often used in conjunction with other ligands, usually N-based heterocyclic species, to generate metal-containing polymers suitable for various medical purposes .
- Results or Outcomes : Some of these compounds have shown valuable antimicrobial and antitumor activities . They also have the ability to inhibit the development of resistant strains or microbial biofilms on inert surfaces .
-
Scientific Field: Industrial Chemistry
- Application Summary : Methyl 4-bromoquinoline-8-carboxylate is used in the industrial synthesis of various chemical products .
- Methods of Application : This compound is often used as a starting material or intermediate in the production of other chemicals . The specific methods of application would depend on the nature of the industrial process being conducted.
- Results or Outcomes : The outcomes of using this compound in industrial chemistry can vary widely depending on the specific product being synthesized .
-
Scientific Field: Green Chemistry
- Application Summary : Methyl 4-bromoquinoline-8-carboxylate and other quinoline derivatives are used in the development of green and clean synthesis methods .
- Methods of Application : These compounds are used in alternative reaction methods for the synthesis of quinoline derivatives, including microwave synthesis, clay or other recyclable catalysts, one-pot reactions, solvent-free conditions, ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .
- Results or Outcomes : The use of these green chemistry methods can lead to more sustainable and environmentally friendly chemical processes .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Quinoline derivatives, including Methyl 4-bromoquinoline-8-carboxylate, have a broad range of applications in medicinal chemistry .
- Methods of Application : These compounds are often used in the synthesis of various biologically active compounds, such as anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, and antihypertensive drugs .
- Results or Outcomes : The outcomes of using these compounds in medicinal chemistry can vary widely depending on the specific drug being synthesized .
-
Scientific Field: Synthetic Organic Chemistry
- Application Summary : Methyl 4-bromoquinoline-8-carboxylate is used in synthetic organic chemistry for the synthesis of various organic intermediates .
- Methods of Application : This compound is often used in nitration, bromination, and oxidation reactions .
- Results or Outcomes : The outcomes of using this compound in synthetic organic chemistry can vary widely depending on the specific intermediate being synthesized .
安全和危害
属性
IUPAC Name |
methyl 4-bromoquinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVKKGMJTKTDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(C=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467878 | |
| Record name | Methyl 4-bromoquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromoquinoline-8-carboxylate | |
CAS RN |
132664-48-3 | |
| Record name | Methyl 4-bromoquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromoquinoline-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



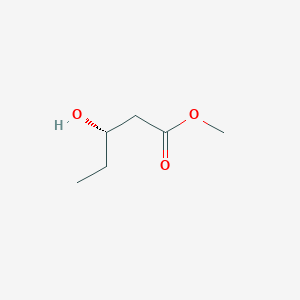
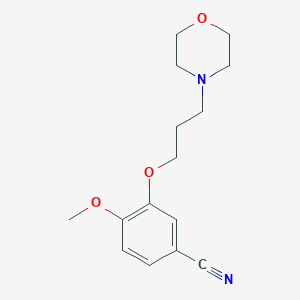
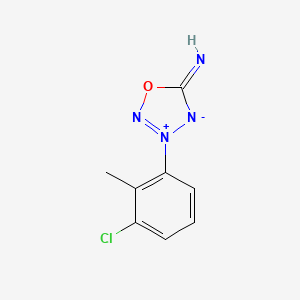
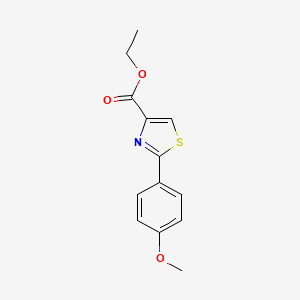


![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)
